molecular formula C20H18N2O4S B4385808 N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide

N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide

Cat. No.: B4385808
M. Wt: 382.4 g/mol
InChI Key: PYHWZZGICVPQRI-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an anilinosulfonyl group attached to a methoxyphenyl ring, which is further connected to a benzamide moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities.

Properties

IUPAC Name

N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-26-19-13-12-17(27(24,25)22-16-10-6-3-7-11-16)14-18(19)21-20(23)15-8-4-2-5-9-15/h2-14,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHWZZGICVPQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the anilinosulfonyl intermediate: This step involves the reaction of aniline with sulfonyl chloride under basic conditions to form the anilinosulfonyl intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using methoxybenzene in the presence of a suitable catalyst.

    Coupling with benzamide: The final step involves coupling the methoxylated intermediate with benzamide under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or sulfide derivatives.

Scientific Research Applications

N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its anilinosulfonyl and methoxyphenyl moieties contribute to its versatility in various chemical reactions and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide
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